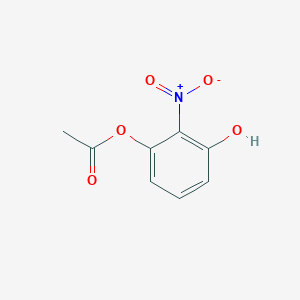

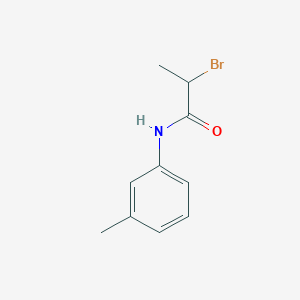

![molecular formula C14H11FO2 B1332198 2-[2-(4-氟苯基)苯基]乙酸 CAS No. 87293-37-6](/img/structure/B1332198.png)

2-[2-(4-氟苯基)苯基]乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

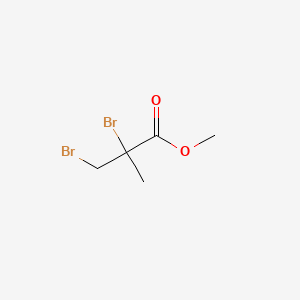

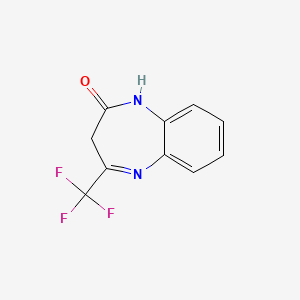

The compound of interest, 2-[2-(4-fluorophenyl)phenyl]acetic Acid, is a fluorinated aromatic acetic acid derivative. While the provided papers do not directly discuss this exact compound, they do provide insights into similar fluorinated aromatic compounds and their properties, synthesis, and applications. These compounds are of significant interest due to their potential biological activities and applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related fluorinated aromatic acetic acids typically involves multi-step reactions, starting from simple aromatic compounds or their halogenated derivatives. For instance, the synthesis of 2-(4-fluorophenoxy) acetic acid was achieved by refluxing 4-fluoro-phenol with ethyl chloroacetate in acetone . Similarly, 2-fluoro-2-phenylacetic acid was synthesized from phenylglycine through a fluorodeamination reaction in a mixture of HF and pyridine . These methods highlight the versatility of synthetic approaches to access fluorinated aromatic acetic acids.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic acetic acids is characterized by the presence of a fluorine atom on the aromatic ring, which can significantly influence the physical and chemical properties of the molecule. For example, the crystal structures of polymorphs of a related compound, {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid, were analyzed using single crystal X-ray diffraction and solid-state NMR techniques . These studies provide insights into the molecular conformation and intermolecular interactions, which are crucial for understanding the behavior of such compounds.

Chemical Reactions Analysis

Fluorinated aromatic acetic acids can participate in various chemical reactions due to their reactive functional groups. The presence of the acetic acid moiety allows for reactions typical of carboxylic acids, such as esterification and amidation. For example, 2-fluoro-2-phenylacetic acid was used as a chiral derivatizing agent, where its esters with substituted-phenyl alcohols were studied using 19F NMR spectroscopy . These reactions are important for the modification and derivatization of the compounds for further applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic acetic acids are influenced by the presence of the fluorine atom, which is highly electronegative. This can lead to increased stability of the molecule and can affect its reactivity. The fluorine atom also impacts the acidity of the acetic acid group, potentially making it a stronger acid compared to its non-fluorinated counterparts. The compound 2-(4-fluorophenoxy) acetic acid was characterized by its crystal data, and its structure was stabilized by C-H···O and C-H···Cg interactions . The fluorine atom's impact on the chemical shifts in NMR spectroscopy is also a notable property, as seen in the use of 2-fluoro-2-phenylacetic acid for enantiomeric distinction .

科学研究应用

抗肿瘤性能

包括类似于2-[2-(4-氟苯基)苯基]乙酸在内的2-苯基-4-喹啉乙酸衍生物已显示出对人类肿瘤细胞系的强效细胞毒性。这些化合物由于与微管的相互作用以及在纳摩尔浓度下的细胞毒效应而表现出显著的抗肿瘤活性 (Xia et al., 2003)。

分子和晶体结构分析

研究已经调查了类似于2-[2-(4-氟苯基)苯基]乙酸的分子的结构方面。例如,对类似化合物的结构分析,如邻氟苯甘氨酸,揭示了其分子和晶体结构,包括其平面乙酸阴离子和氢键结构 (Burns & Hagaman, 1993)。

手性衍生试剂

与感兴趣的化合物密切相关的2-氟-2-苯乙酸已被用作衍生手性试剂。这种应用在通过19F NMR光谱区分对映异构体和确定二级醇的对映异构体过量方面特别有用 (Hamman et al., 1987)。

光降解研究

对药物化合物的光降解行为的研究,包括结构类似于2-[2-(4-氟苯基)苯基]乙酸的化合物,提供了宝贵的见解。这些研究有助于了解这些化合物在特定条件下的反应和降解,这对于药物开发中的稳定性和配方考虑至关重要 (Wu et al., 2007)。

抗炎活性

一些(2-苯氧基苯基)乙酸的衍生物,与问题中的化合物有结构关联,已经表现出显著的抗炎活性。这包括在生物系统中抑制某些炎症反应的能力 (Atkinson et al., 1983)。

固态表征和开发

对类似化合物的多态形式的研究提供了有关其固态性质的见解,这对于药物开发和配方至关重要。这样的研究可以指导选择适用于药物应用的适当多态形式 (Katrincic et al., 2009)。

合成和表征

对类似化合物的合成和表征的研究,如从3-氟苯乙酸合成2-(2,5-二氨基苯基)乙醇的合成,有助于更深入地了解这些化学物质的性质和潜在应用 (Zhao, 2007)。

合成抗炎酰肼

类似于问题中的结构的N-芳基亚甲基-2-(4-氯-2-(2-取代苯氧基)苯基)乙酸酰肼已被合成并评估其抗炎活性。这些研究有助于开发新的治疗剂 (Nakhostin et al., 2016)。

比较研究和反应性分析

卤代苯乙酸的比较研究提供了有关它们的反应性、酸度和振动光谱的宝贵见解。这样的分析对于了解这些化合物在各种条件下的化学行为至关重要 (Srivastava et al., 2015)。

作用机制

Target of Action

It’s known that similar compounds can modulate signal transduction and transcription activation pathways associated with nuclear factor kappab (nfkappab), a principal transcription factor in the expression of many molecules involved in cell growth, cell death, and inflammation .

Mode of Action

It’s known that similar compounds can interact with their targets via electrophilic substitution, which occurs readily due to excessive π-electrons delocalization . This interaction can result in changes at the molecular level, potentially affecting cell growth, cell death, and inflammation .

Biochemical Pathways

It’s known that similar compounds can affect pathways associated with cell growth, cell death, and inflammation .

Pharmacokinetics

The compound’s molecular formula is c14h11fo2, and it has an average mass of 230234 Da . These properties can influence the compound’s bioavailability.

Result of Action

Similar compounds have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

属性

IUPAC Name |

2-[2-(4-fluorophenyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-14(16)17/h1-8H,9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXCPMVXXPJZES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362669 |

Source

|

| Record name | 2-biphenyl-4'-fluoro-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87293-37-6 |

Source

|

| Record name | 2-biphenyl-4'-fluoro-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 87293-37-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

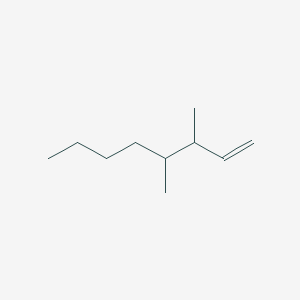

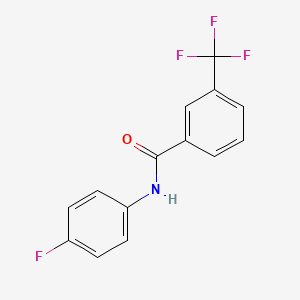

![1-[Bromomethyl(ethoxy)phosphoryl]oxyethane](/img/structure/B1332122.png)